

Application Notes and Protocols for Macropa-NCS Conjugation to Antibodies

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Compound of Interest

Compound Name: Macropa-NCS

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For Researchers, Scientists, and Drug Development Professionals

This document provides a detailed protocol for the conjugation of **Macropa-NCS** (and its derivatives) to antibodies, a critical step in the development of targeted radiopharmaceuticals, particularly for Targeted Alpha Therapy (TAT). The information is compiled from established methodologies and aims to guide researchers in successfully preparing antibody-chelator conjugates for subsequent radiolabeling.

Introduction

The development of antibody-drug conjugates (ADCs) and targeted radiopharmaceuticals has revolutionized the field of oncology. A key component of these therapeutic agents is the bifunctional chelator, which securely binds a therapeutic radionuclide while providing a reactive group for covalent attachment to a targeting antibody. **Macropa-NCS** is an exemplary chelator for large radiometals like Actinium-225 (^{225}Ac), which is a promising radionuclide for TAT.^{[1][2]} ^[3] The isothiocyanate (-NCS) group of **Macropa-NCS** reacts with primary amines, such as the lysine residues on the surface of antibodies, to form a stable thiourea bond.^[4]

One of the significant advantages of the macropa-based chelators is their ability to be radiolabeled with ^{225}Ac at room temperature, a mild condition that helps preserve the integrity and immunoreactivity of the antibody.^{[5][6]} This contrasts with other chelators like DOTA, which

often require heating for efficient radiolabeling with ^{225}Ac , potentially denaturing the antibody.[\[3\]](#) [\[5\]](#)

This protocol will detail the materials, step-by-step procedure for antibody conjugation, purification of the conjugate, and subsequent radiolabeling.

Experimental Data Summary

The following tables summarize quantitative data from various studies on the conjugation of **Macropa-NCS** and its analogs to different antibodies.

Table 1: Antibody-Chelator Conjugation Parameters

Antibody	Chelator	Molar Excess of Chelator	Chelator:Antibody Ratio (Average)	Reference
GC33 (codrituzumab)	H ₂ BZmacropa-NCS	2.5 - 3 equivalents	Not explicitly stated	[7]
hG250	H ₂ MacropaSqOEt	~15 equivalents	4:1	[5]
Trastuzumab	Macropa-NCS	16 equivalents	Not explicitly stated	[8]
S01	p-SCN-Bn-DOTA	Not explicitly stated	1.6:1	[4]
nsIgG	p-SCN-Bn-DOTA	Not explicitly stated	2.2:1	[4]

Table 2: Radiolabeling Efficiency and Stability of Antibody-Macropa Conjugates

Conjugate	Radionuclide	Radiolabeling Time	Radiolabeling Conditions	Radiochemical Purity/Yield	Serum Stability	Reference
[²²⁵ Ac]Ac-GC33-BZmacropa	²²⁵ Ac	30 min	Room Temperature, pH 5.5	Not explicitly stated	Slightly poorer than [²²⁵ Ac]Ac-GC33-macropa	[1][2]
[²²⁵ Ac]Ac-GC33-M	²²⁵ Ac	30 min	Room Temperature, pH 5.5	>90% intact over 7 days	Excellent	[7]
[²²⁵ Ac]Ac(MacropaSq-hG250)	²²⁵ Ac	1 min (1.5 x 10 ⁻⁶ M Ab), 5 min (1.5 x 10 ⁻⁷ M Ab)	Room Temperature, pH 5.5	Quantitative	High	[5]
²²⁵ Ac-macropa-Tmab	²²⁵ Ac	Minutes	Room Temperature	>99%	>99% retained after 7 days	[8]
[²²⁵ Ac]Ac-mcp-M-alb-PSMA	²²⁵ Ac	15 min	Room Temperature	>99%	Not explicitly stated	[9][10]
[²²⁵ Ac]Ac-mcp-D-alb-PSMA	²²⁵ Ac	15 min	Room Temperature	>99%	Not explicitly stated	[9][10]

Experimental Protocols

Protocol 1: Conjugation of Macropa-NCS to Antibodies

This protocol is a generalized procedure based on standard isothiocyanate coupling chemistry.

[7] Researchers should optimize the molar excess of the chelator and reaction time for their

specific antibody.

Materials:

- Antibody of interest in a suitable buffer (e.g., saline)
- **Macropa-NCS** or a derivative (e.g., H₂BZ**macropa-NCS**)
- Conjugation Buffer: 0.1 M Sodium Bicarbonate (NaHCO₃) buffer, pH 9.1, containing 0.154 M NaCl
- Purification equipment: Size-exclusion chromatography (SEC) column or spin filtration units with an appropriate molecular weight cutoff (e.g., 30 kDa)
- Quenching reagent (optional): e.g., Tris or glycine solution
- Phosphate-buffered saline (PBS)

Procedure:

- Antibody Preparation:
 - If necessary, exchange the antibody into the conjugation buffer using a spin filtration unit or dialysis.
 - Adjust the antibody concentration to a suitable level (e.g., 5-10 mg/mL).
- Chelator Preparation:
 - Prepare a stock solution of **Macropa-NCS** in the conjugation buffer. For example, a 4.4 mg/mL stock solution.^[8]
 - It is recommended to prepare the chelator solution fresh or store it at -80°C to minimize hydrolysis of the NCS group.^[8] The hydrolytic half-life of H₂BZ**macropa-NCS** is significantly longer than that of H₂**macropa-NCS**, offering a wider window for conjugation.
^{[1][7]}
- Conjugation Reaction:

- Add a calculated molar excess of the **Macropa-NCS** stock solution to the antibody solution. A slight molar excess of 2.5 to 16 equivalents is typically used.[7][8]
- Incubate the reaction mixture at 37°C for a specified period. Incubation times can range from 1 to 4 hours.[5][7] Gentle mixing during incubation is recommended.
- Purification of the Antibody-Chelator Conjugate:
 - After incubation, remove the unreacted **Macropa-NCS** and any small molecule byproducts. This is crucial to prevent interference in subsequent radiolabeling and to accurately determine the chelator-to-antibody ratio.
 - Size-Exclusion Chromatography (SEC): Use a pre-packed SEC column (e.g., PD-10) equilibrated with a suitable buffer for the final conjugate (e.g., 0.15 M sodium acetate, pH 5.5 for subsequent radiolabeling).[5]
 - Spin Filtration: Alternatively, use a spin filtration unit with an appropriate molecular weight cutoff. Wash the conjugate several times with the desired final buffer to ensure complete removal of unconjugated chelator.[5]
- Characterization and Storage:
 - Determine the final concentration of the purified antibody-chelator conjugate using a protein assay (e.g., BCA or absorbance at 280 nm).
 - The average chelator-to-antibody ratio can be determined using methods like ESI-MS.[5]
 - Store the purified conjugate at -20°C or -80°C in a suitable buffer for long-term stability.[5]

Protocol 2: Radiolabeling of Antibody-Macropa Conjugates with Actinium-225

This protocol describes the radiolabeling of the purified antibody-Macropa conjugate with ^{225}Ac .

Materials:

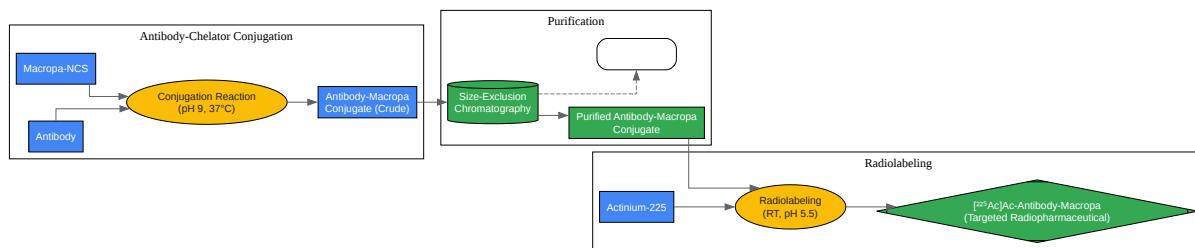
- Purified antibody-Macropa conjugate in a suitable labeling buffer (e.g., 0.15 M Sodium Acetate, pH 5.5 or 0.1 M NH_4OAc , pH 5.5)[1][5][11]

- Actinium-225 (^{225}Ac) solution (e.g., $[^{225}\text{Ac}]\text{Ac}(\text{NO}_3)_3$ or $[^{225}\text{Ac}]\text{AcCl}_3$)[1][9]
- Radiolabeling Buffer: 0.1 M Ammonium Acetate (NH_4OAc), pH 5.5
- Instant thin-layer chromatography (ITLC) strips for quality control

Procedure:

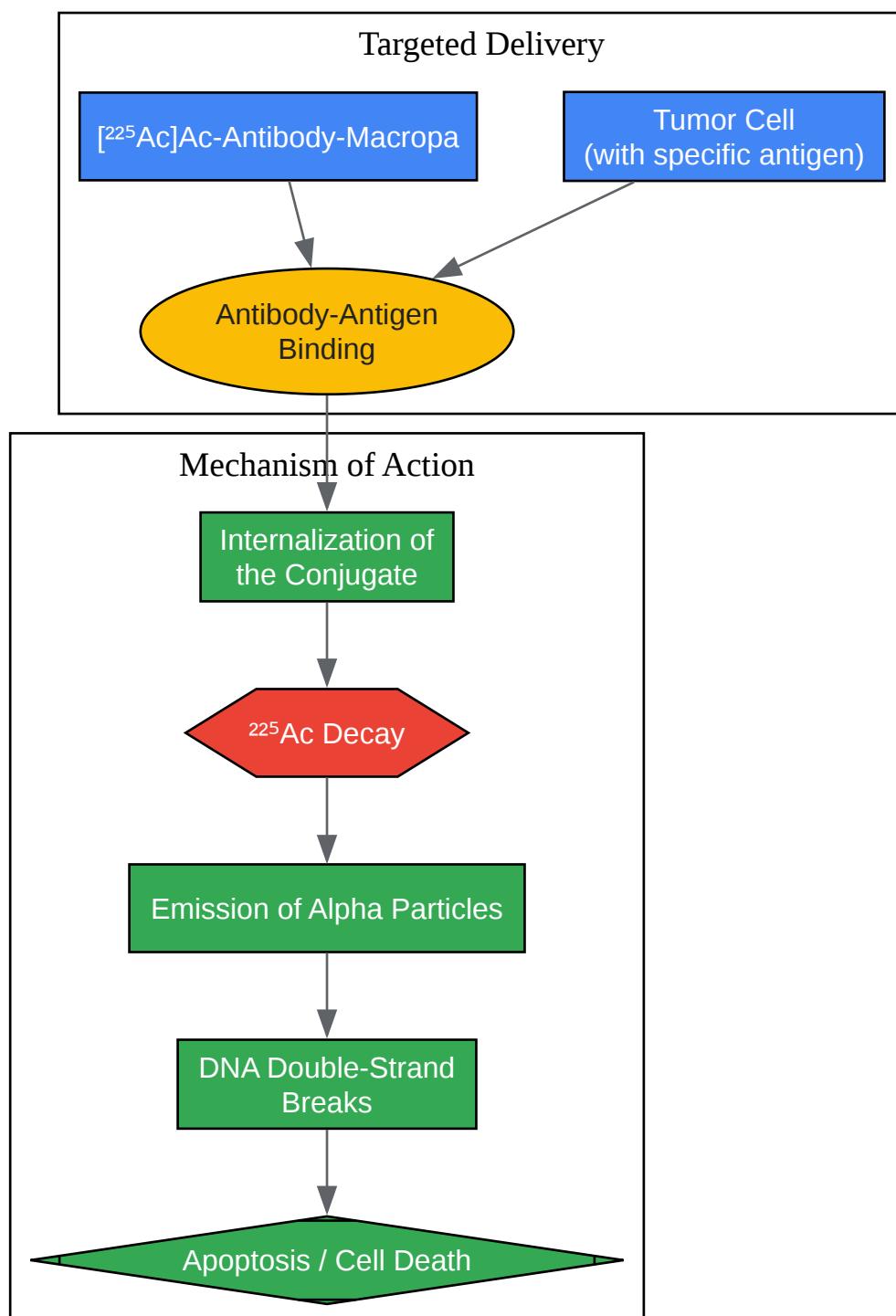
- Reaction Setup:
 - In a microcentrifuge tube, add the purified antibody-Macropa conjugate to the radiolabeling buffer. The final antibody concentration can range from the micromolar to sub-micromolar level.[5]
 - Add the ^{225}Ac solution to the antibody-conjugate mixture.
- Radiolabeling Reaction:
 - Incubate the reaction mixture at room temperature for 5 to 30 minutes.[1][5][9][10]
- Quality Control:
 - Determine the radiochemical purity of the $[^{225}\text{Ac}]\text{Ac}$ -antibody-Macropa conjugate using ITLC. This will confirm the successful incorporation of the ^{225}Ac into the chelator conjugated to the antibody.

Visualizations



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Caption: Experimental workflow for **Macropa-NCS** conjugation and radiolabeling.

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Caption: Logical flow of targeted alpha therapy using an antibody-Macropa conjugate.

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